molecular formula C9H8N4 B181221 4-Phenyl-1,3,5-triazin-2-amine CAS No. 1853-95-8

4-Phenyl-1,3,5-triazin-2-amine

Cat. No. B181221
CAS RN: 1853-95-8
M. Wt: 172.19 g/mol
InChI Key: COIXVMRSSZXQKF-UHFFFAOYSA-N
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Description

“4-Phenyl-1,3,5-triazin-2-amine” is a type of heterocyclic organic compound . It’s an important intermediate for the synthesis of triazine compounds . These compounds exhibit various biological activities, including antimicrobial, anti-cancer, and anti-viral properties .


Synthesis Analysis

The synthesis of “4-Phenyl-1,3,5-triazin-2-amine” involves a base-mediated method using readily available imidates, guanidines, and amides or aldehydes as the starting materials and cesium carbonate as the base . This three-component reaction provides diverse 1,3,5-triazin-2-amines in good yields with tolerance of a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of “4-Phenyl-1,3,5-triazin-2-amine” has been confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR . Further studies on its crystal structure and DFT have also been conducted .


Chemical Reactions Analysis

The chemical reactivity profile of synthesized 1,3,5-triazine compounds, including “4-Phenyl-1,3,5-triazin-2-amine”, has been optimized by computational methods . The reactions of 1,2,3,5-tetrazines with amidines, electron-rich, and strained dienophiles reveal unique fundamental reactivity patterns and key features .


Physical And Chemical Properties Analysis

The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds were optimized by computational methods and characterized by ESI-MS, 13C NMR, 1H NMR, FT-IR, UV/visible .

Scientific Research Applications

Synthesis Methods

  • A new one-pot three-component synthesis method under microwave irradiation was developed for 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, a derivative of 4-Phenyl-1,3,5-triazin-2-amine. This method tolerates various aromatic aldehydes and cyclic amines, proving efficient for diverse compound synthesis (Dolzhenko et al., 2021).

Biological Activity

  • Certain 4-phenyl-1,3,5-triazin-2-amine derivatives demonstrated potent antileukemic activity, suggesting their potential use in cancer research (Dolzhenko et al., 2021).
  • Another study developed 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, identifying some as CGRP receptor antagonists, indicating their significance in neurological or vascular studies (Lim, Dolzhenko, & Dolzhenko, 2014).

Material Science Applications

  • Luminescent covalent-organic polymers (COPs) synthesized from triazine derivatives showed high sensitivity and fast response to nitroaromatic explosives, suggesting their use in security and detection technologies (Xiang & Cao, 2012).
  • Aromatic polyamides with phenyl-1,3,5-triazine moieties were synthesized, exhibiting high thermal stability and good mechanical properties, making them suitable for high-performance materials (Yu et al., 2012).

Chemical Properties and Interactions

  • The synthesis of luminescent 1,3,5-triazine-based octupolar molecules demonstrated their potential in two-photon absorbing applications, which could be useful in advanced optical technologies (Kannan et al., 2004).

Molecular Structure Studies

  • Molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were conducted, contributing to the understanding of molecular interactions and electronic properties (Shawish et al., 2021).

properties

IUPAC Name

4-phenyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-12-6-11-8(13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIXVMRSSZXQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274559
Record name 2-AMINO-4-PHENYL-S-TRIAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1,3,5-triazin-2-amine

CAS RN

1853-95-8
Record name 4-Phenyl-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1853-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-AMINO-4-PHENYL-S-TRIAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MSB Shahari, A Junaid, ERT Tiekink… - Synthesis, 2021 - thieme-connect.com
A new method for the fast synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines was developed. The synthesis is performed under microwave irradiation in a one-pot manner …
Number of citations: 7 www.thieme-connect.com
MS Bin Shahari, ERT Tiekink, AV Dolzhenko - ChemistrySelect, 2022 - Wiley Online Library
A new method for the synthesis of bis(1,3,5‐triazine‐2,4‐diamines) was developed using a one‐pot multicomponent approach. The synthesis was performed using the acid‐catalyzed …
S Muhammad Syafiq, ERT Tiekink… - …, 2022 - eprints.sunway.edu.my
A new method for the synthesis of bis(1,3,5-triazine-2,4-diamines) was developed using a one-pot multicomponent approach. The synthesis was performed using the acid-catalyzed …
Number of citations: 0 eprints.sunway.edu.my
L Pan, Z Li, T Ding, X Fang, W Zhang… - The Journal of Organic …, 2017 - ACS Publications
A simple and efficient method for the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines has been developed. The protocol uses readily available imidates, guanidines, …
Number of citations: 23 pubs.acs.org

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